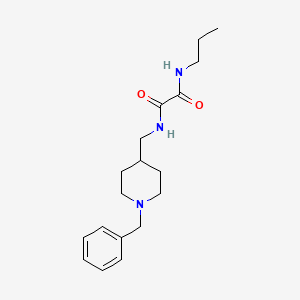
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has shown promising results in preclinical studies, and its potential applications in scientific research are still being explored.
Wirkmechanismus
DPA-714 binds selectively to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide, which is expressed in various cell types, including immune cells, glial cells, and neurons. This compound is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 binds to this compound with high affinity and has been shown to modulate this compound activity, leading to changes in cellular functions.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various cellular functions, including inflammation, apoptosis, and cholesterol transport. In preclinical studies, DPA-714 has been shown to reduce neuroinflammation in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. DPA-714 has also been shown to induce apoptosis in cancer cells and modulate immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments, including its high selectivity for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide and its potential applications in various fields of scientific research. However, DPA-714 has several limitations, including its complex synthesis process, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for DPA-714 research, including the development of new synthesis methods to improve its availability, the exploration of its potential applications in other fields of scientific research, and the development of new N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide ligands with improved selectivity and efficacy. Additionally, further studies are needed to understand the mechanisms underlying DPA-714's effects on cellular functions and to optimize its use in preclinical and clinical studies.
Synthesemethoden
The synthesis of DPA-714 involves several steps, including the reaction of 3-acetyl-7,8-dimethyl-1,2,3,4-tetrahydroquinoline with ethyl 2-bromoacetate to form 2-(7,8-dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)ethyl 2-bromoacetate. This intermediate is then reacted with phenoxypropanol to form DPA-714. The synthesis of DPA-714 is a complex process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
DPA-714 has potential applications in various fields of scientific research, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a radiotracer for positron emission tomography (PET) imaging to study neuroinflammation in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. In oncology, DPA-714 has been used as a tool to study the role of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide in cancer cell proliferation and apoptosis. In immunology, DPA-714 has been used to study the role of this compound in immune cell function and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-9-10-17-13-18(22(26)24-20(17)15(14)2)11-12-23-21(25)16(3)27-19-7-5-4-6-8-19/h4-10,13,16H,11-12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFYCOFBKLLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)
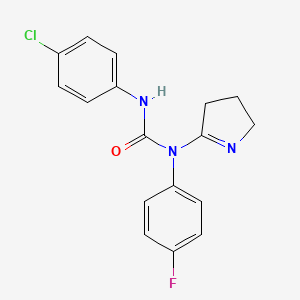
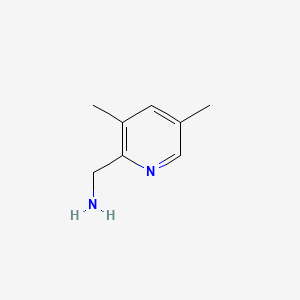
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2621433.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)
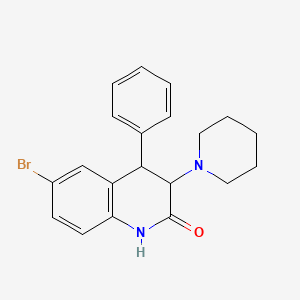

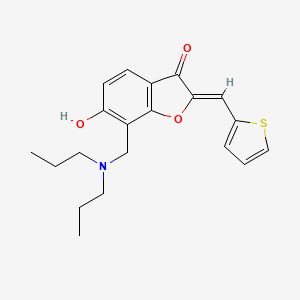
![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)
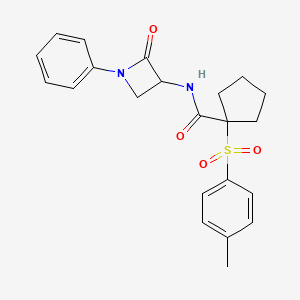
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)

